molecular formula C6H9NO2 B15328800 Methyl 4-(methylamino)but-2-ynoate

Methyl 4-(methylamino)but-2-ynoate

Cat. No.: B15328800
M. Wt: 127.14 g/mol
InChI Key: UYKYWNMCLIUZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(methylamino)but-2-ynoate is an organic compound with a unique structure that includes both an ester and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methylamino)but-2-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with triphenylphosphine to form a phosphonium salt, which is then deprotonated and acetylated. The resulting intermediate undergoes a vacuum pyrolysis at 180°C to promote an internal Wittig reaction, yielding the desired product . Another method involves the esterification of 2-butynoic acid with methanol, which takes about four days and results in a 67% yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials and reagents. The process is designed to be high-yielding and operationally simple, ensuring that multi-decagram quantities of the compound can be produced efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylamino)but-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hypervalent iodine, thallium (III) nitrate, and palladium catalysts. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Methyl 4-(methylamino)but-2-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(methylamino)but-2-ynoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and processes. Specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(methylamino)but-2-ynoate include other alkynoates and esters with analogous structures. Examples include methyl but-2-ynoate and other methyl-substituted alkynoates .

Uniqueness

This compound is unique due to its combination of an ester and an alkyne functional group, which imparts distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 4-(methylamino)but-2-ynoate

InChI

InChI=1S/C6H9NO2/c1-7-5-3-4-6(8)9-2/h7H,5H2,1-2H3

InChI Key

UYKYWNMCLIUZMO-UHFFFAOYSA-N

Canonical SMILES

CNCC#CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.